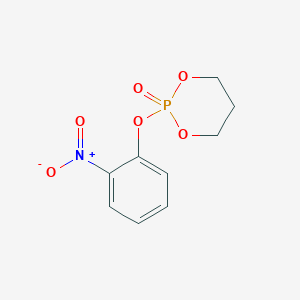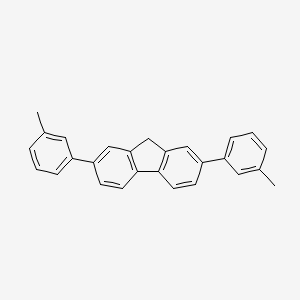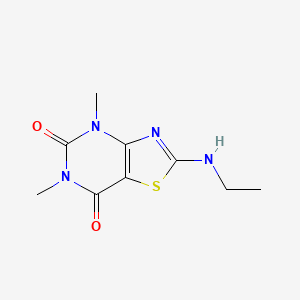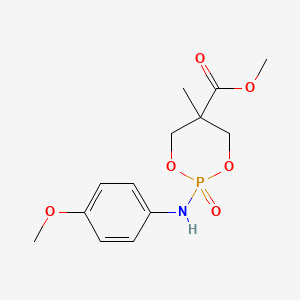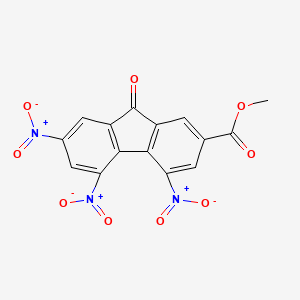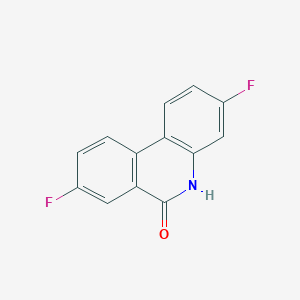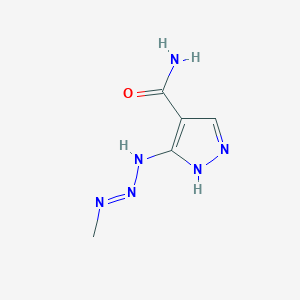
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes diethylaminomethyl and ethyl groups attached to a propanediol backbone, with dicarbamate functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate typically involves the reaction of diethylamine with ethyl 2-bromo-2-(hydroxymethyl)propanoate, followed by the introduction of carbamate groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions using solvents like ether or tetrahydrofuran.
Substitution: Thiols, amines; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the diethylaminomethyl group.
科学的研究の応用
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or allosteric sites on enzymes, resulting in altered catalytic activity or signaling pathways.
類似化合物との比較
Similar Compounds
2-(Dimethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate: Similar structure but with dimethylaminomethyl groups instead of diethylaminomethyl groups.
2-(Diethylaminomethyl)-2-methyl-1,3-propanediol dicarbamate: Similar structure but with a methyl group instead of an ethyl group on the propanediol backbone.
Uniqueness
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate is unique due to its specific combination of diethylaminomethyl and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
25480-68-6 |
|---|---|
分子式 |
C12H25N3O4 |
分子量 |
275.34 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-(diethylaminomethyl)butyl] carbamate |
InChI |
InChI=1S/C12H25N3O4/c1-4-12(8-18-10(13)16,9-19-11(14)17)7-15(5-2)6-3/h4-9H2,1-3H3,(H2,13,16)(H2,14,17) |
InChIキー |
ACJHFLOITZTLEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CN(CC)CC)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


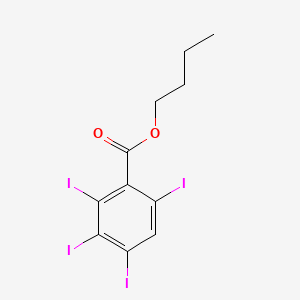
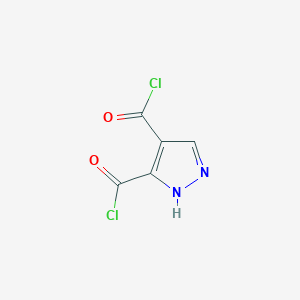
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
